2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid
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Overview
Description
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid is a complex organic compound with a unique structure that includes a methoxycarbonyl group, a sulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a methoxycarbonyl-substituted aniline with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group, followed by the addition of acetic acid to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key amino acid residues. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and sulfonyl groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2624140-89-0 |
---|---|
Molecular Formula |
C11H12N2O7S |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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